Diethyl 2-(4-nitrobenzylidene)malonate
Overview
Description
Diethyl 2-(4-nitrobenzylidene)malonate, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO6 and its molecular weight is 293.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis : Diethyl malonate catalyzes the enantioselective addition to nitrostyrenes, yielding significant amounts of (R)-isomers in the products (Reznikov, Golovin, & Klimochkin, 2012).
Alkylation of Nitroso Chlorides : It effectively alkylates nitroso chlorides to form -substituted oximes with a diethyl malonate moiety (Bizjaev, Rybalova, Gatilov, & Tkachev, 2004).
Thermal Reactions : Thermal reactions of certain diethyl malonate derivatives produce different chemical compounds, indicating its reactivity under thermal conditions (Täubl & Stadlbauer, 1997).
Light Stabilizer Intermediate : Certain substituted diethyl malonate compounds show potential as light stabilizer intermediates due to their crystal structure and hydrogen bonding properties (Liu, Gao, Han, Feng, & Zhen, 2012).
Intermolecular Exciplex Formation : Diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylamino-benzyl)malonate exhibits enhanced interaction between chromophores in solid matrices, showing potential in polymer science (Yuan, Guo, Zhen, Tazuke, & Párkányi, 1989).
Synthesis of Anticancer Drug Intermediates : A study developed an efficient method to synthesize diethyl 2-(2-chloronicotinoyl)malonate, an important intermediate in small molecule anticancer drugs (Xiong, Duan, Jia, Shi, Li, & Tang, 2018).
Molecular Conjugation Effects : Diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate shows strong conjugating effects and interactions between molecules (Crozet, Giorgi, Terme, & Vanelle, 2005).
Propellant and Explosive Intermediates : The Michael reaction of methylenemalonates with nitrogen compounds can produce valuable intermediates for synthesis in propellants and explosives (Baum & Guest, 1979).
Supramolecular Assembly Formation : Diethyl aryl amino methylene malonate derivatives exhibit co-planar conformation and strong intramolecular hydrogen bonding, which is influenced by nitro and chloro substitution (Shaik, Angira, & Thiruvenkatam, 2019).
Chemoselective Reduction : Selective reduction of nitrobenzylidene malonic diester with metal ion catalyst or sensitized photoirradiation demonstrates a unique reduction mechanism (Xu, Deng, & Yu, 1987).
Properties
IUPAC Name |
diethyl 2-[(4-nitrophenyl)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c1-3-20-13(16)12(14(17)21-4-2)9-10-5-7-11(8-6-10)15(18)19/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTWLLFTDRIQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346039 | |
Record name | Diethyl 2-(4-nitrobenzylidene)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22399-00-4 | |
Record name | Diethyl 2-(4-nitrobenzylidene)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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